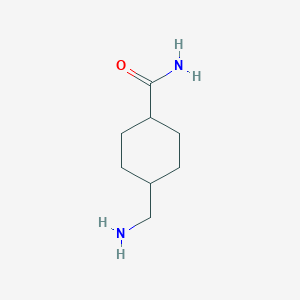

4-(aminomethyl)Cyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Flavin adenine dinucleotide is a redox-active coenzyme associated with various proteins and involved in several enzymatic reactions in metabolism. It is a derivative of riboflavin (vitamin B2) and plays a crucial role in biological oxidation-reduction reactions. Flavin adenine dinucleotide can exist in multiple redox states, including the fully oxidized form (quinone), the semiquinone form, and the fully reduced form (hydroquinone) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Flavin adenine dinucleotide is synthesized through the phosphorylation of riboflavin to form flavin mononucleotide, followed by the adenylylation of flavin mononucleotide. The process involves two main enzymes: riboflavin kinase and flavin mononucleotide adenylyltransferase .

Industrial Production Methods

Industrial production of flavin adenine dinucleotide typically involves microbial fermentation. Various species of bacteria, actinomycetes, molds, and yeasts are screened for their ability to produce flavin adenine dinucleotide from flavin mononucleotide and adenine monophosphate .

Analyse Des Réactions Chimiques

Types of Reactions

Flavin adenine dinucleotide undergoes several types of chemical reactions, including:

Oxidation-Reduction Reactions: Flavin adenine dinucleotide can accept or donate electrons, making it a versatile coenzyme in redox reactions.

Substitution Reactions: In some cases, flavin adenine dinucleotide can participate in substitution reactions, although this is less common.

Common Reagents and Conditions

Oxidizing Agents: Flavin adenine dinucleotide can be oxidized by various oxidizing agents, including molecular oxygen and hydrogen peroxide.

Reducing Agents: It can be reduced by agents such as sodium dithionite and reduced nicotinamide adenine dinucleotide phosphate.

Major Products

Applications De Recherche Scientifique

Flavin adenine dinucleotide has numerous scientific research applications across various fields:

Mécanisme D'action

Flavin adenine dinucleotide exerts its effects by acting as a coenzyme for various flavoproteins. It participates in redox reactions by accepting or donating electrons and protons. The molecular targets of flavin adenine dinucleotide include enzymes such as succinate dehydrogenase, α-ketoglutarate dehydrogenase, and pyruvate dehydrogenase . These enzymes are involved in critical metabolic pathways, including the citric acid cycle and electron transport chain .

Comparaison Avec Des Composés Similaires

Flavin adenine dinucleotide is similar to other flavin derivatives, such as flavin mononucleotide and riboflavin. it is unique in its ability to participate in a broader range of redox reactions and its role as a coenzyme for a wider variety of enzymes .

Similar Compounds

Propriétés

IUPAC Name |

4-(aminomethyl)cyclohexane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSILLSRLAWUTAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide](/img/structure/B56258.png)

![10-[3-(Dimethylamino)-4-hydroxy-3,5-dimethyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B56268.png)